molecular formula C11H10ClN5O B11168025 4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11168025
M. Wt: 263.68 g/mol
InChI Key: JPCWAQIQYPKLIE-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a chloro group, a cyclopropyl group, and a tetrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc salts.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, which involve the addition of a carbene to an alkene.

    Chlorination: The chloro group can be introduced through electrophilic aromatic substitution using reagents like chlorine gas or N-chlorosuccinimide (NCS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropyl-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The chloro and cyclopropyl groups can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target proteins .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10ClN5O

Molecular Weight

263.68 g/mol

IUPAC Name

4-chloro-N-cyclopropyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C11H10ClN5O/c12-7-1-4-9(11(18)14-8-2-3-8)10(5-7)17-6-13-15-16-17/h1,4-6,8H,2-3H2,(H,14,18)

InChI Key

JPCWAQIQYPKLIE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

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